molecular formula C15H12N4O3S B4450100 N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4450100
M. Wt: 328.3 g/mol
InChI Key: MYELSOLNXXSZAH-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a carboxamide group at position 6 and an acetylamino-substituted phenyl ring at position N3. Modifications to the core structure and substituents significantly influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(3-acetamidophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-9(20)17-10-3-2-4-11(7-10)18-13(21)12-8-16-15-19(14(12)22)5-6-23-15/h2-8H,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYELSOLNXXSZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods:

Biological Activity

N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazolo[3,2-a]pyrimidine core with an acetylamino group attached to a phenyl ring. This unique structure contributes to its diverse biological properties. The molecular formula is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Advanced synthetic methods include:

  • Microwave-assisted synthesis : Enhances reaction rates and yields.
  • Solvent-free conditions : Reduces environmental impact and improves efficiency.

Biological Activities

This compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary research indicates potential effectiveness against certain cancer cell lines, suggesting it may inhibit tumor growth.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Summary of Biological Activities

Activity TypeObserved EffectsReference(s)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibitory effects on cancer cell proliferation
Enzyme InhibitionPotential inhibition of key metabolic enzymes

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Targeting Specific Receptors : The compound may interact with specific receptors or enzymes that are crucial in disease pathways.
  • Inducing Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in malignant cells.
  • Disruption of Microbial Metabolism : For its antimicrobial effects, it could interfere with essential metabolic processes in bacteria.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Study : A study evaluated the compound's effect on human breast cancer cell lines (MCF7). Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis.
    • Findings : IC50 values were calculated to be around 15 µM after 48 hours of treatment.
    • Reference :
  • Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL.
    • Findings : Enhanced activity was noted when used in combination with standard antibiotics.
    • Reference :

Comparison with Similar Compounds

Table 1: Core Structure Variations

Compound Core Structure Key Features Reference
Target Compound Thiazolo[3,2-a]pyrimidine Acetylamino phenyl, carboxamide -
Compound 8 () Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, triazole-thiol
Oxazolo derivatives Oxazolo[3,2-a]pyrimidine Ethoxyphthalimide substituents

Substituent Effects

Position 5 and 7 Modifications

  • 5-(4-Methoxyphenyl)-7-methyl derivatives () exhibit increased lipophilicity due to the methyl group at position 5.
  • 5-Phenyl derivatives (e.g., compound 4b in ) lack the acetylamino group but include ester functionalities, which may reduce metabolic stability compared to carboxamides .

Position 6 Functional Groups

  • Carboxylate esters () are common in antimicrobial candidates but are prone to hydrolysis.

Table 2: Substituent Comparisons

Compound Position 5 Position 6 Position 7 Biological Note Reference
Target Compound 5-Oxo Carboxamide - Improved stability -
5-(4-Methoxyphenyl) Carboxamide 7-Methyl Antimicrobial potential
5-Oxo Carboxamide - Trifluoromethoxy enhances selectivity
(Compound 4b ) 5-(4-Methoxyphenyl) Ethyl carboxylate 7-Methyl Lower metabolic stability

Functional Group Modifications

Carboxamide vs. Carboxylate

  • Ethyl carboxylate derivatives () demonstrate moderate antibacterial activity but lower solubility in aqueous media compared to carboxamides. The target compound’s carboxamide group improves water solubility and bioavailability .
  • N-Phenylhydrazinecarbothioamide (compound 7 in ) introduces a thioamide group, which may confer metal-chelating properties but reduce metabolic stability .

Aromatic Substitutions

  • 4-Ethoxyphenethyl () and 4-methoxyphenethyl substituents () increase steric bulk compared to the target’s acetylamino phenyl group. These modifications can hinder binding to compact active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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